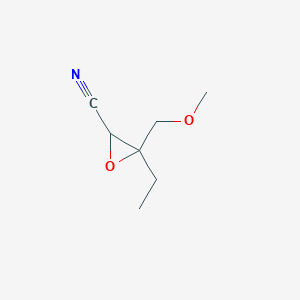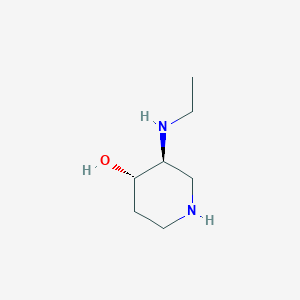![molecular formula C10H12OS B15257342 2-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B15257342.png)
2-[(4-Methylphenyl)sulfanyl]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylphenyl)sulfanyl]propanal is a chemical compound that belongs to the family of aldehydes. It is characterized by the presence of a sulfanyl group attached to a propanal backbone, with a methylphenyl group as a substituent. This compound has a molecular formula of C11H14OS and a molecular weight of 194.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfanyl]propanal typically involves the reaction of 4-methylthiophenol with propanal under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack of the thiol group on the aldehyde carbonyl carbon. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulfanyl]propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 2-[(4-Methylphenyl)sulfanyl]propanoic acid
Reduction: 2-[(4-Methylphenyl)sulfanyl]propanol
Substitution: Products depend on the nucleophile used in the reaction
Scientific Research Applications
2-[(4-Methylphenyl)sulfanyl]propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, contributing to the compound’s biological activity. detailed studies on the exact molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)sulfanyl]ethanal
- 2-[(4-Methylphenyl)sulfanyl]butanal
- 2-[(4-Methylphenyl)sulfanyl]pentanal
Uniqueness
Compared to similar compounds, 2-[(4-Methylphenyl)sulfanyl]propanal has a unique combination of structural features that contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12OS |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfanylpropanal |
InChI |
InChI=1S/C10H12OS/c1-8-3-5-10(6-4-8)12-9(2)7-11/h3-7,9H,1-2H3 |
InChI Key |
FVMLGLQFECURSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


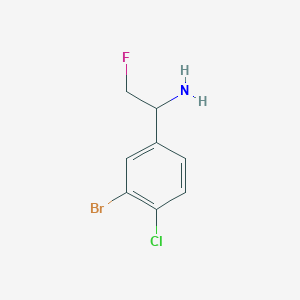
![N-[(3-Formylphenyl)methyl]butanamide](/img/structure/B15257268.png)
![4-[(5-Methylthiophen-3-yl)methylidene]piperidine](/img/structure/B15257270.png)
![3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]butanoic acid](/img/structure/B15257278.png)
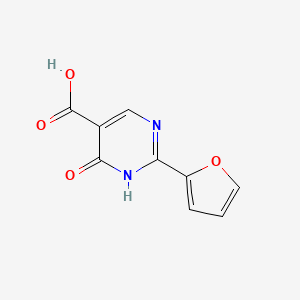

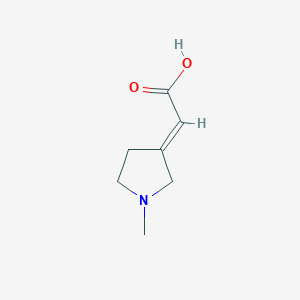
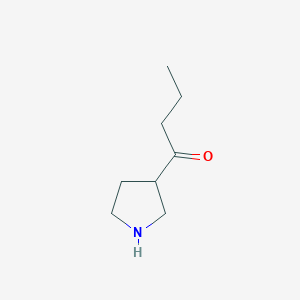
![(2-Methoxyethyl)[1-(4-methylphenyl)propyl]amine](/img/structure/B15257324.png)
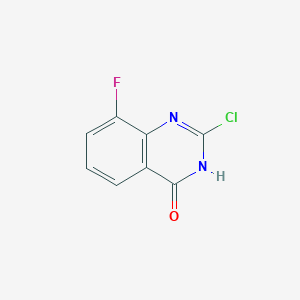
![3-[(Benzyloxy)methyl]-3-(chloromethyl)oxolane](/img/structure/B15257335.png)
